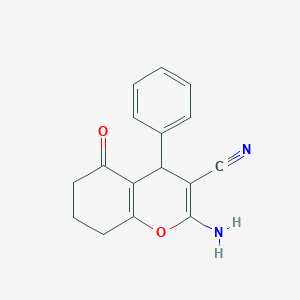

2-Amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Description

2-Amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a heterocyclic compound with the molecular formula C16H14N2O2. This compound is part of the chromene family, which is known for its diverse biological activities and applications in medicinal chemistry .

Properties

IUPAC Name |

2-amino-5-oxo-4-phenyl-4,6,7,8-tetrahydrochromene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c17-9-11-14(10-5-2-1-3-6-10)15-12(19)7-4-8-13(15)20-16(11)18/h1-3,5-6,14H,4,7-8,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCKBOQXEKJNSSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves a multi-component reaction. One common method is the one-pot synthesis, which includes the reaction of substituted aromatic aldehydes, dimedone, and malononitrile in the presence of a base such as potassium tertiary butoxide and THF in methanol as a solvent at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the one-pot synthesis method mentioned above can be scaled up for industrial applications due to its simplicity and high yield .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Substitution reactions can occur at the amino or phenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield amine derivatives .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile exhibit significant antimicrobial properties. A study conducted by Lokaj et al. (1990) highlighted the effectiveness of these compounds against various bacterial strains, suggesting their potential as lead compounds for developing new antibiotics .

Anticancer Properties

The compound has also been investigated for its anticancer activities. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For instance, a case study published in Acta Crystallographica noted the compound's ability to inhibit tumor growth in specific cancer models .

Enzyme Inhibition

Another area of research focuses on the compound's role as an enzyme inhibitor. It has been reported to inhibit certain enzymes involved in metabolic pathways associated with cancer progression and inflammation. The enantioselective synthesis of pyran derivatives using this compound as a catalyst has shown promising results in enhancing the efficacy of drug formulations .

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile make it suitable for applications in organic electronics, particularly in OLED technology. Its ability to act as a light-emitting material has been explored in various studies aimed at improving the efficiency and color purity of OLED devices .

Photovoltaic Cells

Additionally, the compound's photochemical properties have led to investigations into its use in photovoltaic cells. Research indicates that incorporating this compound into solar cell designs can enhance light absorption and conversion efficiency due to its favorable energy band structure .

Mechanism of Action

The mechanism of action of 2-Amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, leading to the modulation of biological processes. For example, its antitumor activity may involve the inhibition of certain enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

- 2-Amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

- 2-Amino-5-oxo-4-(pyridin-4-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Uniqueness

2-Amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is unique due to its specific substitution pattern and the presence of both amino and nitrile functional groups. These features contribute to its diverse reactivity and wide range of applications in scientific research .

Biological Activity

2-Amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (CAS No. 107752-89-6) is a heterocyclic compound known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer, antimicrobial, and other pharmacological effects, supported by case studies and research findings.

- Molecular Formula : C16H14N2O2

- Molecular Weight : 266.29 g/mol

- Structure : The compound features a chromene backbone with an amino group and a carbonitrile substituent.

Anticancer Activity

Research has shown that compounds within the chromene class exhibit significant anticancer properties. Specifically, 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has demonstrated the ability to induce apoptosis in cancer cells through various mechanisms:

- Mechanism of Action : The compound interacts with tubulin at colchicine binding sites, inhibiting microtubule polymerization and leading to cell cycle arrest in the G2/M phase .

- Case Studies :

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Spectrum of Activity : It exhibits activity against a range of bacterial strains including both Gram-positive and Gram-negative bacteria.

- Research Findings : Studies reported that the compound showed promising results against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Other Pharmacological Effects

In addition to anticancer and antimicrobial activities, this compound has been studied for:

- Anticonvulsant Activity : Some analogs have shown potential as anticonvulsants in animal models .

- Antidiabetic Properties : Preliminary studies suggest that it may improve insulin sensitivity and glucose uptake in skeletal muscle cells .

Structure-Activity Relationship (SAR)

The biological activities of 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can be attributed to its structural features. Key aspects influencing its activity include:

- Amino Group Positioning : The presence of an amino group at the 2-position is critical for enhancing biological activity.

- Phenyl Ring Substitution : Variations in substitution on the phenyl ring can modulate potency against different biological targets .

Data Tables

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2-Amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via multi-component reactions. For example, a one-pot method using aromatic aldehydes, dimedone, and malononitrile under basic conditions (e.g., potassium tertiary butoxide) in methanol at room temperature yields derivatives efficiently . Microwave or ultrasound irradiation can enhance reaction speed and yield by promoting rapid cyclization, as demonstrated in chromenopyrimidine synthesis . Optimization involves adjusting catalysts (e.g., ethanolamine for reflux conditions ) and solvents, with recrystallization in ethanol for purity .

Q. How is X-ray crystallography applied to determine the structural conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is employed to resolve bond lengths, angles, and ring conformations. For instance, the cyclohexene ring adopts a flattened chair conformation (puckering parameters: QT = 0.435 Å, θ = 122.0°), while the pyran ring is nearly planar . SHELX software (e.g., SHELXL97) refines hydrogen-bonding networks (e.g., N–H⋯N and C–H⋯π interactions) and validates molecular packing . Data collection with Bruker Kappa APEXII CCD diffractometers and absorption correction via SADABS ensures accuracy .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

- Methodological Answer : Antifungal and antimicrobial activities are assessed using disc diffusion methods against strains like Aspergillus niger and Candida albicans. Bioactivity correlates with structural features, such as electron-withdrawing substituents on the phenyl ring . For EAAT1 inhibition, competitive binding assays with substrate analogs (e.g., UCPH-101) and radiolabeled glutamate quantify inhibitory potency .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data, such as varying inhibitory potency across EAAT subtypes?

- Methodological Answer : Discrepancies arise from differences in transporter expression systems or assay conditions. To address this, perform parallel studies using cell lines expressing individual EAAT subtypes (e.g., HEK293 cells transfected with EAAT1-5). Structure-activity relationship (SAR) studies, as in UCPH-101 derivatives, reveal that substituents at R1 (e.g., methoxyphenyl vs. naphthyl) critically influence selectivity . Pharmacokinetic profiling (e.g., half-life determination via LC-MS) further clarifies bioavailability limitations .

Q. What strategies improve the robustness of crystallographic data refinement for derivatives with dynamic ring conformations?

- Methodological Answer : For flexible rings (e.g., cyclohexene or pyran), use high-resolution data (θ > 25°) and restraint-free refinement in SHELXL. Analyze puckering parameters (Cremer-Pople coordinates) to quantify deviations from ideal conformations . Hydrogen-bonding networks (e.g., R2<sup>2</sup>(12) motifs) stabilize crystal packing; validate these via Hirshfeld surface analysis .

Q. How can multi-component reactions be tailored to synthesize perfluoroalkyl or halogenated derivatives with enhanced bioactivity?

- Methodological Answer : Introduce perfluoroalkyl groups via methyl 2-perfluoroalkynoate in a Michael addition-cyclization cascade. Catalytic methylamine in THF at 60°C yields 4-perfluoroalkyl chromenes (93% yield) . For halogenated analogs (e.g., 4-chlorophenyl), optimize stoichiometry of aldehydes and cyclic diketones under ultrasonic conditions to reduce side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.